molecular formula C11H6BrClN2O3 B6197848 5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid CAS No. 1989994-60-6

5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid

Cat. No.: B6197848
CAS No.: 1989994-60-6
M. Wt: 329.53 g/mol
InChI Key: CPDMAARZGMLCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid is a chemical compound that features a bromopyrimidine moiety linked to a chlorobenzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid typically involves the nucleophilic substitution reaction of 5-bromopyrimidine with 2-chlorobenzoic acid. The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield . The process involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve the use of safer and more cost-effective reagents to ensure scalability and economic viability .

Chemical Reactions Analysis

Types of Reactions

5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrimidines.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Coupling Reactions: Biaryl and alkyne derivatives.

Scientific Research Applications

5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid involves its interaction with specific molecular targets. The bromopyrimidine moiety can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The chlorobenzoic acid part can participate in electrostatic interactions, further modulating the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloropyrimidine
  • 2-chloro-5-bromobenzoic acid
  • 5-bromo-2-fluoropyrimidine
  • 5-bromo-2-iodopyrimidine

Uniqueness

5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid is unique due to its combined structural features of bromopyrimidine and chlorobenzoic acid. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid involves the conversion of 5-bromopyrimidine to the corresponding acid chloride, which is then reacted with 2-chlorobenzoic acid in the presence of a base to form the final product.", "Starting Materials": [ "5-bromopyrimidine", "thionyl chloride", "2-chlorobenzoic acid", "base (e.g. triethylamine)" ], "Reaction": [ "5-bromopyrimidine is reacted with thionyl chloride to form the corresponding acid chloride.", "The acid chloride is then reacted with 2-chlorobenzoic acid in the presence of a base (e.g. triethylamine) to form the final product, 5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid." ] }

CAS No.

1989994-60-6

Molecular Formula

C11H6BrClN2O3

Molecular Weight

329.53 g/mol

IUPAC Name

5-(5-bromopyrimidin-2-yl)oxy-2-chlorobenzoic acid

InChI

InChI=1S/C11H6BrClN2O3/c12-6-4-14-11(15-5-6)18-7-1-2-9(13)8(3-7)10(16)17/h1-5H,(H,16,17)

InChI Key

CPDMAARZGMLCEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=NC=C(C=N2)Br)C(=O)O)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.